(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a benzene ring substituted with bromine and methoxy groups, linked by a sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate typically involves multi-step organic reactions. One common route includes the chlorination of quinoline to introduce chlorine atoms at the 5 and 7 positions, followed by the sulfonation of the quinoline ring. The bromination and methoxylation of benzene are carried out separately, and the resulting 5-bromo-2-methoxybenzene is then reacted with the sulfonated quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The sulfonate group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroquinoline: Lacks the sulfonate and bromomethoxybenzene groups.
5-Bromo-2-methoxybenzenesulfonic acid: Lacks the quinoline ring.
8-Hydroxyquinoline: Lacks the chlorine and sulfonate groups.
Uniqueness
(5,7-Dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate is unique due to the combination of its quinoline and benzene rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO4S/c1-23-13-5-4-9(17)7-14(13)25(21,22)24-16-12(19)8-11(18)10-3-2-6-20-15(10)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZHSQHEUMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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